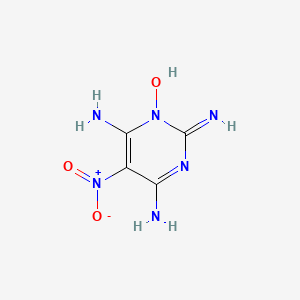
4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester is an organic compound belonging to the pyran family. This compound is characterized by a pyran ring with carboxylic acid and ester functional groups, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester typically involves the condensation of appropriate aldehydes and ketones in the presence of acid catalysts. One common method involves the reaction of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid with ethanol under acidic conditions to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for introducing halogen atoms.
Major Products Formed
Oxidation: 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid.
Reduction: 2,6-dimethyl-4-oxo-4H-pyran-3-carbinol.
Substitution: Halogenated derivatives of the pyran ring.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The pyran ring structure allows for specific binding interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate:
Uniqueness
4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl 2,6-dimethyl-4-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)14-6(2)5-8(9)11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFLJPFGOBABDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=CC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448035 |
Source


|
| Record name | 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23066-91-3 |
Source


|
| Record name | 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
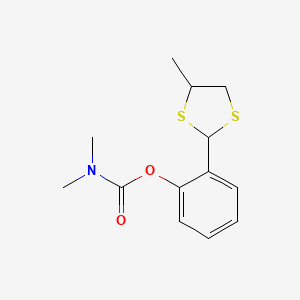

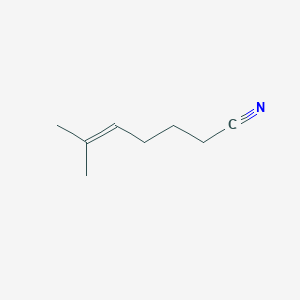

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
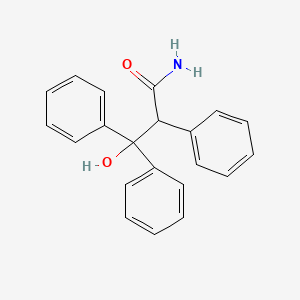

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
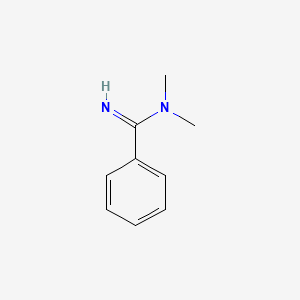
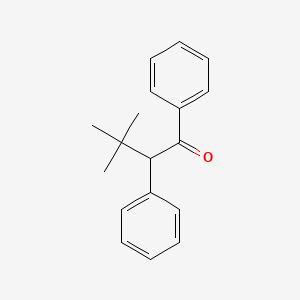

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
